molecular formula C12H8Cl2O2S B1603387 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 478647-00-6

3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B1603387
CAS No.: 478647-00-6
M. Wt: 287.2 g/mol
InChI Key: FVELIXWAKJVRDG-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

The compound features a biphenyl core with a chlorine substituent at the 3'-position and a sulfonyl chloride group at the para position of the adjacent aromatic ring. Its molecular formula is $$ \text{C}{12}\text{H}8\text{Cl}2\text{O}2\text{S} $$, with a molecular weight of 287.16 g/mol.

Key structural elements include:

  • Biphenyl Backbone : Two phenyl rings connected by a single bond, allowing conformational flexibility. The dihedral angle between the rings is influenced by substituents and crystal packing.
  • Sulfonyl Chloride Group : A strong electron-withdrawing group ($$-\text{SO}_2\text{Cl}$$) at the para position, enhancing electrophilic reactivity.
  • Chlorine Substituent : An electron-withdrawing group at the 3'-position, modulating electronic and steric properties.

Crystallographic data for related biphenyl derivatives reveal dihedral angles ranging from 4.9° to 41.84°, depending on substituent positions. While direct crystallographic data for this compound are unavailable, its conformational flexibility is expected due to the absence of ortho substituents that restrict rotation.

Table 1: Molecular Properties
Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}8\text{Cl}2\text{O}2\text{S} $$
Molecular Weight 287.16 g/mol
Solubility Chloroform, Methanol, DMSO (slightly soluble)
Sulfonyl Chloride Group $$ \text{SO}_2\text{Cl} $$ at para position

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic data for 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride are inferred from structurally similar compounds and general sulfonyl chloride behavior.

Nuclear Magnetic Resonance (NMR)
  • $$ ^1\text{H NMR} $$ :
    • Aromatic Protons : Peaks in the 7.3–7.8 ppm range, split into multiplets due to coupling with adjacent protons and the electron-withdrawing sulfonyl group.
    • Sulfonyl Chloride Protons : No observable peaks, as sul

Properties

IUPAC Name

4-(3-chlorophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVELIXWAKJVRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585800
Record name 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478647-00-6
Record name 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro[1,1'-biphenyl]-4-sulfonyl chloride
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Preparation Methods

Sulfonation of Biphenyl Derivatives

Sulfonation is usually carried out by treating the biphenyl compound with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 4-position. Control of reaction conditions such as temperature, time, and reagent concentration is critical to achieve regioselectivity and avoid polysulfonation.

Chlorination to Sulfonyl Chloride

The sulfonic acid intermediate is then converted to the sulfonyl chloride using chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). Among these, phosphorus trichloride combined with chlorine gas has been reported to provide efficient conversion with high yield and purity.

Detailed Process Example from Related Sulfonyl Chloride Preparations

Although direct literature on this compound preparation is limited, closely related sulfonyl chloride preparations provide valuable insights:

Step Reagent/Condition Description Outcome
1 Biphenyl derivative Starting material with chloro substituent at 3' position Ready for sulfonation
2 Sulfuric acid or chlorosulfonic acid, 80-110 °C, reflux Sulfonation at 4-position Formation of 3'-chloro-[1,1'-biphenyl]-4-sulfonic acid
3 Phosphorus trichloride (PCl3) + Chlorine gas (Cl2), 80-110 °C, reflux Chlorination of sulfonic acid to sulfonyl chloride High yield (>90%), high purity (>98%) sulfonyl chloride

This method is analogous to the preparation of chloropyridine sulfonyl chlorides, where a mixture of phosphorus trichloride and chlorine gas is used to convert sulfonic acids to sulfonyl chlorides efficiently, with minimal residual chlorinating agents and simplified work-up procedures.

Reaction Conditions and Optimization

  • Solvent Choice: Halogenated solvents like methylene chloride, ethylene chloride, or chloroform can be used, but halogen-free solvents are preferred for environmental reasons.
  • Stoichiometry: Slight excess of phosphorus trichloride (0.15 to 0.2 molar equivalents) and a small excess of chlorine (0.02 to 0.05 mol%) optimize conversion and minimize waste.
  • Temperature: Reflux temperatures around 80 to 110 °C facilitate reaction progress.
  • Work-Up: After reaction completion, phosphorus oxychloride and excess phosphorus trichloride are distilled off under vacuum. The residue is extracted with toluene, washed with water to remove inorganic impurities, and dried to yield the sulfonyl chloride product.

Purification and Yield

  • The product is typically isolated by filtration after precipitation and washing with water and organic solvents such as toluene.
  • Drying at room temperature yields the final sulfonyl chloride.
  • Typical yields for analogous sulfonyl chlorides exceed 90%, with purities above 98% as determined by HPLC.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 3'-Chloro-[1,1'-biphenyl] Biphenyl derivative with chloro substituent
Sulfonation reagent Sulfuric acid or chlorosulfonic acid Temperature: 80-110 °C, reflux
Chlorinating agent Phosphorus trichloride + Chlorine gas Slight excess PCl3 (0.15-0.2 eq), Cl2 (0.02-0.05 mol%)
Solvent Toluene, methylene chloride, or halogen-free solvent Environmental preference for halogen-free solvents
Reaction temperature 80-110 °C Reflux conditions
Reaction time 3-20 hours Depending on scale and conditions
Product isolation Filtration, washing with water and toluene Drying at room temperature
Yield >90% High purity (>98% HPLC)

Research Findings and Considerations

  • The use of phosphorus trichloride and chlorine gas allows precise control of chlorination, minimizing by-products and residual reagents.
  • The reaction mixture's solubility is improved by the in situ formation of phosphorus oxychloride, enhancing reaction kinetics.
  • The method avoids the use of solid chlorinating agents like PCl5, simplifying handling and safety.
  • Environmental and safety aspects favor halogen-free solvents and controlled chlorine dosing.
  • The methodology is adaptable to scale-up for industrial synthesis due to its high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Substitution: The biphenyl core can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions to avoid over-substitution.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as toluene or DMF.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Synthetic Chemistry

Role as a Reagent
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is primarily used as a reagent in organic synthesis. It facilitates the formation of sulfonamide derivatives, which are crucial intermediates in the synthesis of a wide range of pharmaceuticals . The compound's ability to introduce sulfonyl groups into organic molecules enhances their biological activity and stability.

Case Study: Synthesis of Sulfonamide Derivatives
In a study focused on synthesizing novel sulfonamide compounds, this compound was employed to react with various amines. The resulting sulfonamides demonstrated promising antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli . This exemplifies the compound's utility in creating biologically active molecules.

Pharmaceutical Development

Drug Discovery
The compound plays a vital role in drug discovery processes. It is instrumental in the development of anti-inflammatory and antibacterial agents. Research indicates that modifications to the sulfonamide structure can enhance the efficacy of existing drugs or lead to the discovery of new therapeutic agents .

Case Study: Antibacterial Activity
A recent investigation into chlorinated sulfonamides revealed that compounds derived from this compound exhibited significant antibacterial activity. The structure-activity relationship (SAR) studies indicated that the presence of chlorine atoms significantly improved the antibacterial properties of these compounds .

Material Science

Specialty Polymers and Resins
In material science, this compound is utilized in the production of specialty polymers and resins. Its incorporation into polymer matrices enhances thermal stability and chemical resistance, making it suitable for high-performance applications .

Case Study: Polymer Development
Research has demonstrated that polymers synthesized with this sulfonyl chloride exhibit improved mechanical properties and thermal resistance compared to traditional polymer formulations. These advancements are particularly relevant in industries requiring durable materials under extreme conditions .

Analytical Chemistry

Preparation of Analytical Standards
The compound serves as an important intermediate in analytical chemistry for preparing standards used in various detection methods. Its derivatives are employed in high-performance liquid chromatography (HPLC) and mass spectrometry for quantifying trace levels of substances in complex mixtures .

Case Study: Environmental Analysis
In environmental studies, derivatives of this compound have been utilized to develop sensitive methods for detecting pesticides in water samples. The derivatization process enhances the sensitivity and selectivity of analytical techniques, allowing for accurate monitoring of environmental pollutants .

Mechanism of Action

The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The biphenyl core provides structural stability and can participate in further functionalization.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 3'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride with analogous biphenyl sulfonyl chlorides:

Table 1: Comparative Analysis of Biphenyl Sulfonyl Chlorides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Properties/Applications References
This compound 478647-00-6 C₁₂H₈Cl₂O₂S 287.16 Cl (3') Slightly soluble in chloroform, methanol, DMSO; used in sulfonamide-based drug synthesis.
[1,1'-Biphenyl]-4-sulfonyl chloride (Parent) 1623-93-4 C₁₂H₉ClO₂S 248.71 None Baseline compound for comparison; reacts with amines to form sulfonamides.
4'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride 20443-74-7 C₁₂H₈Cl₂O₂S 287.16 Cl (4') Structural isomer of the 3'-chloro derivative; similar hazards (H314: corrosive).
4'-Fluoro-[1,1'-biphenyl]-4-sulfonyl chloride 116748-66-4 C₁₂H₈ClFO₂S 270.70 F (4') Lower molecular weight due to fluorine; moisture-sensitive.
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl chloride N/A C₁₃H₈ClF₃O₂S 320.71 CF₃ (3') Higher molecular weight; electron-withdrawing CF₃ group enhances reactivity.
4'-Methylbiphenyl-3-sulfonyl chloride 885950-93-6 C₁₃H₁₁ClO₂S 266.75 CH₃ (4') Methyl group increases steric bulk; potential for reduced reactivity.
4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride 144006-69-9 C₁₄H₁₁ClO₃S 294.76 COCH₃ (4') Acetyl group introduces polarity; used in specialized acylations.

Key Observations

Substituent Effects: Electron-Withdrawing Groups (Cl, CF₃): Enhance electrophilicity of the sulfonyl chloride group, increasing reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) . Electron-Donating Groups (CH₃): Reduce reactivity due to steric hindrance and decreased electrophilicity .

Solubility and Stability :

  • Fluorinated derivatives (e.g., 4'-fluoro) are more moisture-sensitive than chlorinated analogs, requiring inert storage conditions .
  • The trifluoromethyl variant (320.71 g/mol) has the highest molecular weight in this series, which may reduce solubility in polar solvents .

Applications :

  • The parent compound ([1,1'-biphenyl]-4-sulfonyl chloride) is a versatile intermediate for synthesizing sulfonamides in peptide chemistry .
  • Chlorinated derivatives (3'- and 4'-chloro) are preferred in medicinal chemistry for their balanced reactivity and stability .

Safety Profiles :

  • Chlorinated and fluorinated sulfonyl chlorides share similar hazards (e.g., H314: corrosive) due to their reactive sulfonyl chloride group .

Biological Activity

3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride is a sulfonyl chloride compound widely utilized in synthetic organic chemistry and pharmaceutical development. Its biological activity has been the subject of various studies, particularly in the context of antibacterial, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, summarizing recent findings from diverse sources.

The compound this compound is characterized by its biphenyl structure with a chlorine atom and a sulfonyl chloride functional group. This structure enables it to participate in various chemical reactions, making it a versatile reagent in the synthesis of pharmaceuticals and other organic compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity : Studies have shown that derivatives of sulfonyl chlorides exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's activity against Salmonella typhi and Bacillus subtilis has been noted, with moderate to strong inhibition observed .
  • Antiviral Activity : Some sulfonamide derivatives have demonstrated antiviral properties. Research indicates that compounds with similar structures can inhibit viruses such as the Tick-Borne Encephalitis Virus (TBEV) and West Nile Virus .
  • Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory activities, contributing to its potential as a therapeutic agent in inflammatory diseases .

Antibacterial Screening

A study conducted on synthesized compounds related to sulfonyl chlorides highlighted their antibacterial efficacy. The most active compounds exhibited Minimum Inhibitory Concentration (MIC) values lower than 100 µg/mL against target bacterial strains. Notably, compounds derived from this compound showed promising results against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
This compound<100Salmonella typhi, Bacillus subtilis
Compound A62.5Staphylococcus aureus
Compound B125Escherichia coli

Antiviral Activity

In antiviral studies, derivatives of sulfonamides similar to this compound were tested for their ability to inhibit viral replication. Results indicated that certain derivatives effectively reduced viral plaque formation in cell cultures at micromolar concentrations .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors in microbial cells. For example, the inhibition of bacterial growth may occur through interference with essential metabolic pathways or structural components of the bacterial cell wall.

Q & A

Q. What are the common synthetic routes for 3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride?

The synthesis typically involves two key steps: (1) constructing the biphenyl core with a 3'-chloro substituent and (2) introducing the sulfonyl chloride group.

  • Step 1 : A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction (e.g., using 3-chlorophenylboronic acid and a halogenated benzene derivative) can assemble the biphenyl scaffold .
  • Step 2 : Sulfonation of the biphenyl intermediate (e.g., using chlorosulfonic acid), followed by treatment with thionyl chloride (SOCl₂) to yield the sulfonyl chloride group .
    Key Data :
Synthetic StepYield RangeReference
Suzuki coupling~70-85%
Sulfonation/Chlorination~75-80%

Q. How is the compound characterized after synthesis?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm substituent positions and purity. For example, aromatic proton signals in the 7.3–8.1 ppm range indicate biphenyl systems .
  • X-ray Crystallography : Tools like SHELXL or OLEX2 refine crystal structures, verifying bond lengths (e.g., S=O bonds ~1.43 Å) and Cl-substituent positions .
  • Elemental Analysis : Validates molecular formula (C₁₂H₈Cl₂O₂S; MW 287.16) .

Q. What safety precautions are required for handling this compound?

  • Storage : Keep in a dry, cool environment (room temperature) away from ignition sources .
  • Protective Measures : Use gloves, goggles, and fume hoods. Avoid inhalation (P201, P202, P210 precautions) .
  • First Aid : In case of exposure, rinse with water and consult a physician immediately .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Software Tools : Use SHELXT for automated space-group determination and SHELXL for refinement. Discrepancies in bond angles or thermal parameters can be addressed via iterative refinement cycles .
  • Validation : Cross-check with DFT-calculated geometries (e.g., using Gaussian or ORCA) to ensure experimental-theoretical consistency .

Q. What are the applications of this compound in organometallic synthesis?

this compound serves as a precursor for:

  • Organotellurium/Organomercury Complexes : React with tellurium or mercury salts to form stable metal-biphenyl hybrids (e.g., Compound B–E in ).
  • Ligand Design : Sulfonyl chloride groups can be functionalized into sulfonamides for coordination chemistry .

Q. How can computational methods optimize derivative synthesis?

  • DFT Studies : Predict reaction pathways for introducing substituents (e.g., chloro, amino) at the 3'-position. For example, calculate activation energies for sulfonation steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction efficiency (e.g., dichloromethane vs. THF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride
Reactant of Route 2
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3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride

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